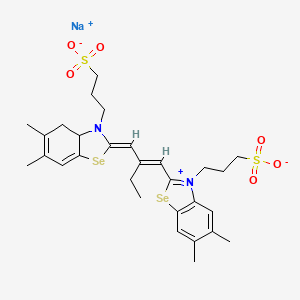

Hydrogen 2-(2-((5,6-dimethyl-3-(3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-5,6-dimethyl-3-(3-sulphonatopropyl)benzoselenazolium, sodium salt

Description

This compound is a benzoselenazolium derivative featuring two 5,6-dimethylbenzoselenazolium cores linked via a conjugated butenyl group. Each benzoselenazolium unit is substituted with a 3-sulphonatopropyl chain, and the sodium salt form enhances its water solubility. Such selenium-containing heterocycles are notable for their extended π-conjugation, which often leads to unique optical properties, making them candidates for applications in organic electronics, fluorescent probes, or photodynamic therapy . The sulphonate groups further improve biocompatibility and solubility in polar solvents, critical for pharmaceutical or biological applications .

Properties

CAS No. |

52513-84-5 |

|---|---|

Molecular Formula |

C29H37N2NaO6S2Se2 |

Molecular Weight |

754.7 g/mol |

IUPAC Name |

sodium;3-[(2Z)-2-[(2E)-2-[[5,6-dimethyl-3-(3-sulfonatopropyl)-1,3-benzoselenazol-3-ium-2-yl]methylidene]butylidene]-5,6-dimethyl-3a,4-dihydro-1,3-benzoselenazol-3-yl]propane-1-sulfonate |

InChI |

InChI=1S/C29H38N2O6S2Se2.Na/c1-6-23(17-28-30(9-7-11-38(32,33)34)24-13-19(2)21(4)15-26(24)40-28)18-29-31(10-8-12-39(35,36)37)25-14-20(3)22(5)16-27(25)41-29;/h13,15-18,25H,6-12,14H2,1-5H3,(H-,32,33,34,35,36,37);/q;+1/p-1 |

InChI Key |

OJUJVJAFAALQBE-UHFFFAOYSA-M |

Isomeric SMILES |

CC/C(=C\C1=[N+](C2=C([Se]1)C=C(C(=C2)C)C)CCCS(=O)(=O)[O-])/C=C\3/N(C4CC(=C(C=C4[Se]3)C)C)CCCS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCC(=CC1=[N+](C2=C([Se]1)C=C(C(=C2)C)C)CCCS(=O)(=O)[O-])C=C3N(C4CC(=C(C=C4[Se]3)C)C)CCCS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of the reaction mass of 5-chloro-2-methyl-1,2-thiazol-3(2H)-one and 2-methyl-1,2-thiazol-3(2H)-one typically involves the chlorination of 2-methyl-1,2-thiazol-3(2H)-one. The reaction conditions include the use of chlorine gas in the presence of a suitable solvent, such as dichloromethane, under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of reaction parameters, including temperature, pressure, and reactant concentrations, to optimize the production efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: The reaction mass of 5-chloro-2-methyl-1

Biological Activity

Hydrogen 2-(2-((5,6-dimethyl-3-(3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-5,6-dimethyl-3-(3-sulphonatopropyl)benzoselenazolium, sodium salt (CAS No. 24687-35-2) is a complex organic compound featuring a unique structure that incorporates selenium and sulfonate groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 685.734 g/mol. Its intricate structure includes multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 24687-35-2 |

| Molecular Formula | C28H34N2O7S3Se |

| Molecular Weight | 685.734 g/mol |

| Solubility | Not specified |

Anticancer Properties

Research has indicated that compounds containing selenium and sulfonate groups exhibit significant anticancer properties. Selenium is known for its role in enhancing the immune system and its potential to induce apoptosis in cancer cells. Studies have shown that similar benzoselenazole derivatives can inhibit the growth of various cancer cell lines, including breast and colon cancer cells.

For instance, a related study demonstrated that benzoselenazole derivatives could trigger cell cycle arrest and apoptosis in human cancer cells through the activation of caspase pathways . The unique structure of Hydrogen 2-(2-...) may enhance these effects, potentially leading to improved therapeutic outcomes.

Antimicrobial Activity

Compounds with sulfonate groups often exhibit antimicrobial properties. In vitro studies have suggested that similar compounds can inhibit the growth of bacteria and fungi by disrupting their cellular processes . The presence of both selenium and sulfonate in this compound may synergistically enhance its antimicrobial efficacy.

The proposed mechanisms through which Hydrogen 2-(2-...) exerts its biological effects include:

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.

- Cell Cycle Arrest : Interference with cell cycle regulators leading to halted proliferation.

- Antioxidant Activity : Selenium's role as an antioxidant may protect cells from oxidative stress, thereby preventing cancer progression.

Case Studies

Several studies have investigated the biological activities of structurally similar compounds:

- Study on Anticancer Effects : A study published in Frontiers in Chemistry highlighted that derivatives of benzoselenazole showed significant cytotoxicity against various cancer cell lines, suggesting potential for development as anticancer agents .

- Antimicrobial Evaluation : Research conducted on sulfonated selenazole derivatives indicated promising results against gram-positive and gram-negative bacteria, demonstrating their potential as antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Selenium vs. Sulfur Heterocycles

The compound’s closest structural analogs replace selenium with sulfur. For example, 2-[2-[[5,6-Dimethyl-3-[3-(sulphonatooxy)propyl]-3H-benzothiazol-2-ylidene]methyl]-1-butenyl]-1-ethylnaphtho[1,2-D]thiazolium (CAS 83721-33-9) shares a similar backbone but substitutes selenium with sulfur in the benzothiazolium rings . Key differences include:

- Heavy-Atom Effect : The presence of selenium enhances spin-orbit coupling, promoting intersystem crossing—a critical feature for triplet-state applications like photodynamic therapy.

Sodium Salts of Sulphonated Heterocycles

Sodium salts of sulphonated benzimidazoles (e.g., 3-[5-Methoxy-2-(4-methoxy-3,5-dimethyl-pyridin-2-yl-methanesulfinyl)-benzimidazole-1-sulfonyl]-benzoic acid sodium salt ) share functional similarities :

- Solubility : Both compounds leverage sulphonate groups for enhanced aqueous solubility.

- Pharmacological Potential: Sodium salts of sulphonated heterocycles are common in drug design (e.g., proton pump inhibitors), though the benzoselenazolium derivative’s larger conjugated system may favor optical over therapeutic applications.

Comparative Data Table

Research Findings and Implications

- Optical Performance : Benzochalcogenazolium compounds (Se/S) exhibit tunable absorption/emission based on heteroatom choice. Selenium’s heavy-atom effect could make the target compound superior for applications requiring triplet-state generation.

- Stability: Sodium salts of sulphonated compounds generally show improved thermal and hydrolytic stability compared to non-ionic analogs, as seen in benzimidazole derivatives .

- Limitations : The synthetic complexity of selenium-containing heterocycles may limit scalability compared to sulfur analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.